
Phenyl (chloroformyl)phenylacetate
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Overview
Description
Phenyl (chloroformyl)phenylacetate is a useful research compound. Its molecular formula is C15H11ClO3 and its molecular weight is 274.70 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What synthetic methodologies are recommended for preparing phenyl (chloroformyl)phenylacetate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound can be synthesized via a two-step esterification and chloroformylation process.
Esterification : React phenylacetic acid with phenol under acidic catalysis (e.g., H₂SO₄) at 80–100°C for 6–8 hours to yield phenyl phenylacetate .
Chloroformylation : Treat the ester with phosgene (COCl₂) or a safer alternative like triphosgene in anhydrous dichloromethane at 0–5°C. Monitor progress via FT-IR for the disappearance of the hydroxyl peak (3200–3600 cm⁻¹) and emergence of the carbonyl chloride stretch (~1800 cm⁻¹) .
Optimization Tips :
- Use molecular sieves to remove water and prevent hydrolysis of the chloroformyl group.
- Maintain stoichiometric excess of phosgene (1.2–1.5 eq) to drive the reaction to completion.
- Purify via fractional distillation (bp: ~74–75°C for intermediates; confirm with GC-MS) .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
- FT-IR :
- GC-MS :
Q. Advanced: How can computational modeling resolve contradictions in reported reactivity of this compound across solvent systems?
Methodological Answer:
Contradictory reactivity data (e.g., hydrolysis rates in polar vs. nonpolar solvents) can be analyzed via density functional theory (DFT) to model transition states.
Solvent Effects :
- Use COSMO-RS simulations to predict solvation energies. Polar solvents (e.g., water) stabilize charged intermediates, accelerating hydrolysis .
Reaction Pathways :
- Compare activation energies for nucleophilic attack (e.g., by water or amines) at the chloroformyl vs. ester carbonyl groups.
- Example: A lower activation barrier (~15 kcal/mol) for chloroformyl hydrolysis explains its preferential reactivity in aqueous conditions .
Validation : Cross-reference computational results with kinetic studies (e.g., UV-Vis monitoring at 240 nm for Cl⁻ release) .
Q. Advanced: What strategies address discrepancies in enzyme inhibition data when using this compound as a protease inhibitor?
Methodological Answer:
Discrepancies may arise from varying assay conditions or competing hydrolysis.
Controlled Hydrolysis :
- Pre-incubate the compound in buffer (pH 7.4, 37°C) for 0–60 minutes. Quench aliquots with excess diethylamine and measure residual inhibitory activity via fluorogenic substrate assays .
Competitive vs. Noncompetitive Inhibition :
- Perform Lineweaver-Burk plots. A competitive mechanism shows intersecting lines at the y-axis, while noncompetitive lines intersect elsewhere.
Mass Spectrometry :
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (lachrymator properties) .
- PPE : Nitrile gloves, goggles, and lab coats. Avoid latex due to permeability to chloroformates .
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
- First Aid : For eye exposure, irrigate with water for 15 minutes and seek immediate medical attention .
Q. Advanced: How can researchers design experiments to evaluate the environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies :
- Photodegradation :
- Ecotoxicity :
Properties
CAS No. |
27031-18-1 |
---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
phenyl 3-chloro-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C15H11ClO3/c16-14(17)13(11-7-3-1-4-8-11)15(18)19-12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
MCVBDJMXSHYJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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